N-(pyridin-4-yl)benzamide chemical properties and structure
N-(pyridin-4-yl)benzamide chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of N-(pyridin-4-yl)benzamide
Authored by Gemini, Senior Application Scientist
N-(pyridin-4-yl)benzamide is a heterocyclic aromatic compound of significant interest in medicinal chemistry, materials science, and chemical synthesis. Characterized by a benzoyl group linked to a pyridine ring via an amide bridge, its structure offers a unique combination of hydrogen bonding capabilities, metal coordination sites, and aromatic stacking potential. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.
Molecular Structure and Physicochemical Properties
N-(pyridin-4-yl)benzamide, with the CAS Number 5221-44-3, is a solid, crystalline compound at room temperature.[1][2] The core structure consists of a central amide (-CONH-) functional group that covalently links a phenyl ring to the 4-position of a pyridine ring. This arrangement imparts a specific geometry and electronic distribution that governs its interactions and reactivity.
The pyridine nitrogen atom acts as a hydrogen bond acceptor and a coordination site for metal ions, while the amide proton is a hydrogen bond donor.[3] This dual nature is fundamental to its role in forming supramolecular structures and its application in coordination chemistry.[4]
Key Physicochemical Data
The fundamental properties of N-(pyridin-4-yl)benzamide are summarized below for quick reference.
| Property | Value | References |
| CAS Number | 5221-44-3 | [1][2] |
| Molecular Formula | C₁₂H₁₀N₂O | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| Melting Point | 210 °C | [1] |
| Boiling Point | 265.8 °C at 760 mmHg (Predicted) | [1] |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 | [1] |
| InChI Key | PNWVOLKZHJEWQU-UHFFFAOYSA-N | [1] |
Spectroscopic Profile
While specific, dedicated spectral analyses for N-(pyridin-4-yl)benzamide are not extensively published, its characteristic spectroscopic features can be reliably predicted based on its functional groups. These predictions are crucial for reaction monitoring and structural confirmation.
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¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Protons on the pyridine ring will appear as doublets, with those adjacent to the nitrogen being the most downfield. Protons on the benzoyl ring will also appear as multiplets. A characteristic broad singlet for the amide proton (N-H) would be observed, typically at a downfield chemical shift (>8.0 ppm), the exact position of which is sensitive to solvent and concentration.[5][6]
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¹³C NMR: The spectrum will feature a signal for the carbonyl carbon (C=O) in the range of δ 165-170 ppm.[7] Aromatic carbons will produce a series of signals between δ 110-155 ppm.
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Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretching absorption around 1650-1680 cm⁻¹, an N-H stretching band around 3300 cm⁻¹, and C-H stretching for the aromatic rings just above 3000 cm⁻¹.[8]
Synthesis of N-(pyridin-4-yl)benzamide
The most common and reliable method for synthesizing N-(pyridin-4-yl)benzamide is the acylation of 4-aminopyridine with benzoyl chloride. This is a classic nucleophilic acyl substitution reaction.
Reaction Rationale and Mechanism
The lone pair of electrons on the exocyclic amino nitrogen of 4-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction produces a tetrahedral intermediate which then collapses, expelling a chloride ion. A base, typically pyridine or triethylamine, is essential in this protocol. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[9] This prevents the protonation of the 4-aminopyridine starting material, which would render it non-nucleophilic, thereby ensuring the reaction proceeds to completion.
Caption: Synthetic workflow for N-(pyridin-4-yl)benzamide.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process controls (TLC) and a robust purification method to ensure high purity of the final compound.[9][10]
Materials:
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4-Aminopyridine (1.0 eq.)
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Benzoyl chloride (1.05 eq.)
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Anhydrous Pyridine (1.2 eq.)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
Equipment:
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Round-bottom flask with magnetic stir bar
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Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) setup (silica gel plates)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-aminopyridine (1.0 eq.) in anhydrous DCM. Add anhydrous pyridine (1.2 eq.) to the solution. Cool the mixture to 0 °C in an ice bath while stirring.
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Addition of Acylating Agent: Dissolve benzoyl chloride (1.05 eq.) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes. The choice to add it dropwise at 0 °C is critical to control the exothermic nature of the reaction and prevent potential side reactions.
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Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
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Monitoring: Monitor the reaction's progress by TLC, eluting with a mixture of ethyl acetate and hexane. The disappearance of the 4-aminopyridine spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
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Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess acid. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the product into the organic phase using ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄.
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Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the resulting crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Confirm the identity and purity of the white solid product by melting point determination and spectroscopic analysis (NMR, IR).
Reactivity, Stability, and Applications
The unique structural features of N-(pyridin-4-yl)benzamide are directly linked to its chemical reactivity and diverse applications.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. N1-(4-PYRIDYL)BENZAMIDE | 5221-44-3 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. N-(Pyridin-4-yl)benzamide | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]
- 7. The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks | MDPI [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nanobioletters.com [nanobioletters.com]
